molecular formula C18H28N2O8 B7909788 EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate

EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate

Cat. No.: B7909788
M. Wt: 400.4 g/mol
InChI Key: GWHQHAUAXRMMOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rivastigmine tartrate can be synthesized through a series of chemical reactions. One method involves dissolving rivastigmine free alkali in methylene dichloride, followed by the addition of sodium hydroxide solution. The mixture is then subjected to thermal agitation extraction, and the dichloromethane layer is dried using anhydrous magnesium sulfate . The free alkali is then combined with tartrate in ethanol, followed by the addition of ethyl acetate to precipitate the product .

Industrial Production Methods: The industrial production of rivastigmine tartrate involves a wet granulation process. This method includes the use of low-substituted hydroxypropyl cellulose, cross-linked polyvinylpolypyrrolidone, sodium lauryl sulfate, povidone K30, and magnesium stearate . The process ensures the production of a stable and bioavailable product that meets the requirements for filling capsules .

Chemical Reactions Analysis

Types of Reactions: Rivastigmine tartrate undergoes various chemical reactions, including hydrolysis and oxidation. The compound is extensively metabolized primarily via cholinesterase-mediated hydrolysis to the decarbamylated metabolite .

Common Reagents and Conditions:

Major Products Formed: The primary metabolite formed from the hydrolysis of rivastigmine tartrate is NAP226-90 .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQHAUAXRMMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate
Reactant of Route 2
EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate
Reactant of Route 3
Reactant of Route 3
EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate
Reactant of Route 4
Reactant of Route 4
EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate
Reactant of Route 5
Reactant of Route 5
EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate
Reactant of Route 6
EthylMethyl-carbaMic Acid 3-[(1S)-1-(DiMethylaMino)ethyl]phenyl Ester, Bitartrate

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